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molecular formula C7H7F2NO B1311183 2,2-Difluoro-2-(pyridin-2-YL)ethanol CAS No. 267875-65-0

2,2-Difluoro-2-(pyridin-2-YL)ethanol

Cat. No. B1311183
M. Wt: 159.13 g/mol
InChI Key: RTZZBUQTHNQTSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08541580B2

Procedure details

Ethyl difluoro(pyridin-2-yl)acetate (G) obtained in step 1 (20 g) and 120 mL of ethanol were added, and 4 g of sodium borohydride was added to the reaction mixture over a period of 30 minutes at 0-5° C. The reaction mixture was stirred for 1 hour at 0-10° C. After completion of the reaction, the RM was quenched by adding saturated ammonium chloride solution at 0-5° C. and the volume of reaction mixture was reduced to half by distilling under vacuum. The solution was basified with 50% NaOH solution and extracted with MTBE. The organic layer was washed with a brine solution, dried over sodium sulphate and distilled under vacuum. The crude material was dissolved in 40 mL MTBE, 70 mL of n-hexane at 0-10° C. was added, and the RM was stirred for 30 minutes. The solid obtained was filtered and washed with hexane, resulting in pure product. (Yield=11 g).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:14])([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][N:9]=1)[C:3](OCC)=[O:4].[BH4-].[Na+]>C(O)C>[F:14][C:2]([F:1])([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][N:9]=1)[CH2:3][OH:4] |f:1.2|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
FC(C(=O)OCC)(C1=NC=CC=C1)F
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 (± 5) °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1 hour at 0-10° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the RM was quenched
ADDITION
Type
ADDITION
Details
by adding saturated ammonium chloride solution at 0-5° C.
CUSTOM
Type
CUSTOM
Details
the volume of reaction mixture
DISTILLATION
Type
DISTILLATION
Details
by distilling under vacuum
EXTRACTION
Type
EXTRACTION
Details
extracted with MTBE
WASH
Type
WASH
Details
The organic layer was washed with a brine solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
DISTILLATION
Type
DISTILLATION
Details
distilled under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The crude material was dissolved in 40 mL MTBE
ADDITION
Type
ADDITION
Details
70 mL of n-hexane at 0-10° C. was added
STIRRING
Type
STIRRING
Details
the RM was stirred for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The solid obtained
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with hexane
CUSTOM
Type
CUSTOM
Details
resulting in pure product

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
FC(CO)(C1=NC=CC=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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